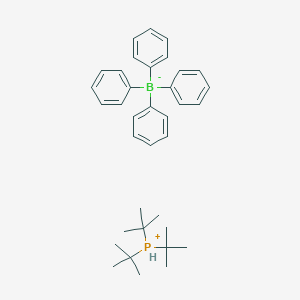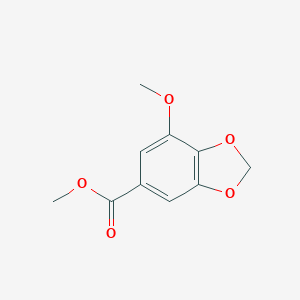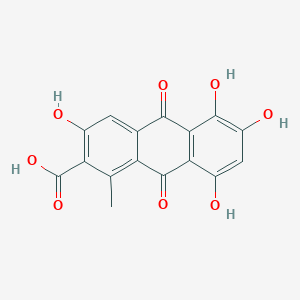
6-Hydroxy-6-defluoro Ciprofloxacin
Overview
Description
6-Hydroxy-6-defluoro Ciprofloxacin is an organic compound derived from ciprofloxacin, a widely used antibiotic. This compound is produced through various chemical processes, including photolysis, electrolysis, and mineralization of 6-hydroxyciprofloxacin . It is primarily used for research purposes and is not intended for human or veterinary use .
Mechanism of Action
Target of Action
6-Hydroxy-6-defluoro Ciprofloxacin is a derivative of Ciprofloxacin , which is a second-generation fluoroquinolone . The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting the function of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding of bacterial DNA, thereby hindering DNA replication and transcription processes . As a result, bacterial cell division and growth are inhibited, leading to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts these pathways, preventing the bacteria from replicating and growing .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other compounds, and temperature . .
Biochemical Analysis
Biochemical Properties
It is known that it is produced by the photolysis, electrolysis, and mineralization of 6-hydroxyciprofloxacin . The reaction sequence involves the formation of a sulfate ester from 6-hydroxyciprofloxacin and sulfuric acid followed by the conversion of the sulfate ester to 6-Hydroxy-6-defluoro Ciprofloxacin with sodium hydroxide . This compound was also obtained by incineration of 6-hydroxyciprofloxacin in air at 500°C .
Molecular Mechanism
A metabolic scheme previously described for enrofloxacin degradation could be confirmed and extended . A new type of metabolite, 6-defluoro-6-hydroxy-deethylene-CIP, provided confirmatory evidence for the proposed network of congeners . This may result from sequential hydroxylation of CIP and its congeners by hydroxyl radicals .
Metabolic Pathways
It is known that it is produced by the photolysis, electrolysis, and mineralization of 6-hydroxyciprofloxacin . The reaction sequence involves the formation of a sulfate ester from 6-hydroxyciprofloxacin and sulfuric acid followed by the conversion of the sulfate ester to this compound with sodium hydroxide . This compound was also obtained by incineration of 6-hydroxyciprofloxacin in air at 500°C .
Preparation Methods
6-Hydroxy-6-defluoro Ciprofloxacin can be synthesized using electrochemical oxidation. The reaction sequence involves the formation of a sulfate ester from 6-hydroxyciprofloxacin and sulfuric acid, followed by the conversion of the sulfate ester to this compound with sodium hydroxide . Additionally, this compound can be obtained by incineration of 6-hydroxyciprofloxacin in air at 500°C .
Chemical Reactions Analysis
6-Hydroxy-6-defluoro Ciprofloxacin undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include sulfuric acid and sodium hydroxide . The major products formed from these reactions are typically derivatives of the original compound, such as sulfate esters .
Scientific Research Applications
6-Hydroxy-6-defluoro Ciprofloxacin has diverse applications in scientific research. It is used in antimicrobial studies and drug development due to its unique properties. This compound is also utilized in environmental studies, particularly in the analysis of photolysis and electrolysis processes . Its role in the study of antibiotic resistance and the development of new antibiotics is significant .
Comparison with Similar Compounds
6-Hydroxy-6-defluoro Ciprofloxacin is a hydroxy analog of ciprofloxacin . Similar compounds include other fluoroquinolones such as levofloxacin, moxifloxacin, and gatifloxacin . Compared to these compounds, this compound exhibits unique properties due to the absence of a fluorine atom at the sixth position, which may influence its antimicrobial activity and resistance profile .
Properties
IUPAC Name |
1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWPCJSQQBRNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476235 | |
| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226903-07-7 | |
| Record name | Hydroxyciprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)




![1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B135791.png)
